molecular formula C8H10N2O3 B14860256 Methyl 4-(aminomethyl)-6-hydroxypyridine-2-carboxylate

Methyl 4-(aminomethyl)-6-hydroxypyridine-2-carboxylate

Cat. No.: B14860256
M. Wt: 182.18 g/mol
InChI Key: OZBWZIRUWXOBIC-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)-6-hydroxypyridine-2-carboxylate is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group, a hydroxyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)-6-hydroxypyridine-2-carboxylate typically involves multi-step organic reactions One common method involves the initial formation of the pyridine ring followed by functional group modificationsThe esterification of the carboxylic acid group to form the methyl ester is typically carried out using methanol in the presence of an acid catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. The use of catalysts and solvents that are recyclable and environmentally friendly is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)-6-hydroxypyridine-2-carboxylate can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the aminomethyl group.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 4-(aminomethyl)-6-hydroxypyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)-6-hydroxypyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the hydroxyl and carboxylate groups can participate in various chemical reactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(aminomethyl)-6-hydroxypyridine-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both an aminomethyl group and a hydroxyl group on the pyridine ring allows for diverse chemical modifications and interactions, making it a versatile compound in various applications.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 4-(aminomethyl)-6-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-13-8(12)6-2-5(4-9)3-7(11)10-6/h2-3H,4,9H2,1H3,(H,10,11)

InChI Key

OZBWZIRUWXOBIC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=O)N1)CN

Origin of Product

United States

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